molecular formula C10H9ClN2 B1460245 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 1279717-10-0

9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Cat. No.: B1460245
CAS No.: 1279717-10-0
M. Wt: 192.64 g/mol
InChI Key: GXYFMWSZWRVRSU-UHFFFAOYSA-N
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Description

9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound with a molecular formula of C₁₀H₉ClN₂. This compound is characterized by its unique tricyclic structure, which includes a chlorine atom and two nitrogen atoms. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, where the formation of the tricyclic core structure is a critical step. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. Industrial synthesis would likely involve similar steps to laboratory synthesis but scaled up with more stringent controls on reaction conditions and purification processes to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.

    Substitution: Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions, often facilitated by bases or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces more saturated compounds. Substitution reactions result in the replacement of the chlorine atom with different functional groups.

Scientific Research Applications

9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,10-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    9-Bromo-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene: Similar structure with a bromine atom instead of chlorine, potentially leading to different chemical properties.

    9-Iodo-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene: Contains an iodine atom, which may affect its reactivity and interactions.

Uniqueness

The presence of the chlorine atom in 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential differences in biological activity compared to its analogs.

Properties

IUPAC Name

9-chloro-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-9-7(4-5-12-10)6-2-1-3-8(6)13-9/h4-5,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYFMWSZWRVRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 2
Reactant of Route 2
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 3
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 4
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 5
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 6
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

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